Cas no 80745-09-1 (Z-Arg(Mtr)-OH CHA)
Z-Arg(Mtr)-OH CHA Chemical and Physical Properties
Names and Identifiers
-
- N-Cbz-N'-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine cyclohexylammonium salt
- Z-Arg(Mtr)-OH cyclohexylammonium salt
- Z-Arg(Mtr)-OH·CHA
- (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid,cyclohexanamine
- Nα-Z-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-argininecyclohexylaminesalt
- Z- Arg(Mtr)-OH.CHA
- Z-Arg(Mtr)-OH CHA
- Z-Arg(Mtr)-OH·CHAN-α-Z-N-ω-4-methoxy-2,3,6-trimethyl benze-
- Z-L-Arg(Mtr)-OH*CHA
- Z-Arg(Mtr)-OH cyclohexylamine salt
- Z-Arg(Mtr)-OH inverted exclamation mark currencyCHA
- Z-Arg(Mtr)-OH ?A currency CHA
- Z-Arg(Mtr)-OH.CHA
- Z-Arg(Mtr)-OH inverted exclamation mark currency CHA
- HY-W010711
- AKOS016002142
- DTXSID40539006
- N-alpha-BenZyloxycarbonyl-N'-(4-methoxy-2,3,6-trimethylphenyl-sulfonyl)-L-arginine cyclohexylamine (CbZ-L-Arg(Mtr)-OH.CHA)
- 80745-09-1
- (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
- MFCD00057997
- cyclohexanamine (S)-2-(benzyloxycarbonylamino)-5-(3-(4-methoxy-2,3,6-trimethylphenylsulfonyl)guanidino)pentanoate
- Nalpha-Z-Nomega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylammonium salt
- (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1)
- D82403
- Z-Arg(Mtr)-OH cyclohexylammonium salt, >=98.0% (TLC)
- N2-((Benzyloxy)carbonyl)-Nw-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)-L-arginine cyclohexylammonium salt
- CS-W011427
- AMY22603
-
- MDL: MFCD00057997
- Inchi: 1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m0./s1
- InChI Key: MDRGEGBEEQDQPG-FYZYNONXSA-N
- SMILES: S(C1C(C)=CC(=C(C)C=1C)OC)(N/C(/N)=N/CCC[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1)(=O)=O.NC1CCCCC1
Computed Properties
- Exact Mass: 619.30400
- Monoisotopic Mass: 619.30396997g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 43
- Rotatable Bond Count: 15
- Complexity: 901
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 204Ų
Experimental Properties
- Density: 1.1160
- Melting Point: 196-199°C
- PSA: 201.31000
- LogP: 6.91420
Z-Arg(Mtr)-OH CHA Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:10-21
Z-Arg(Mtr)-OH CHA Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z116907-25g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 98% | 25g |
¥730.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z116907-100g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 98% | 100g |
¥2314.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z116907-5g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 98% | 5g |
¥213.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z116907-10g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 98% | 10g |
¥365.90 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018508-25g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 98.0% | 25g |
¥4050 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018508-5g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 98.0% | 5g |
¥1130 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z77730-25g |
Z-Arg(Mtr)-OH.CHA |
80745-09-1 | 98% | 25g |
¥573.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z77730-5g |
Z-Arg(Mtr)-OH.CHA |
80745-09-1 | 98% | 5g |
¥132.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD900-1g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 98+% | 1g |
99.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD900-5g |
Z-Arg(Mtr)-OH CHA |
80745-09-1 | 98+% | 5g |
313.0CNY | 2021-08-04 |
Z-Arg(Mtr)-OH CHA Suppliers
Z-Arg(Mtr)-OH CHA Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Z-Arg(Mtr)-OH CHA
Comprehensive Overview of Z-Arg(Mtr)-OH CHA (CAS No. 80745-09-1): Properties, Applications, and Industry Insights
The compound Z-Arg(Mtr)-OH CHA (CAS No. 80745-09-1) is a specialized peptide derivative widely utilized in pharmaceutical research, bioconjugation, and proteomics studies. Its unique chemical structure, featuring a Z (benzyloxycarbonyl) protecting group and an Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) moiety, makes it a critical intermediate in solid-phase peptide synthesis (SPPS). This article delves into its molecular characteristics, applications, and answers frequently searched questions about its role in modern drug discovery and biotechnology.
In recent years, the demand for Z-Arg(Mtr)-OH CHA has surged due to its pivotal role in peptide-based therapeutics, a rapidly growing segment in the pharmaceutical industry. Researchers often search for "Z-Arg(Mtr)-OH CHA solubility," "CAS 80745-09-1 synthesis protocol," or "Mtr group deprotection conditions," reflecting its technical relevance. The compound’s CHA (cyclohexylamine) salt form enhances stability, making it preferable for long-term storage and handling in GMP-compliant laboratories.
From a structural perspective, Z-Arg(Mtr)-OH CHA combines the arginine amino acid backbone with orthogonal protecting groups, enabling selective reactions in multi-step peptide assemblies. Its molecular weight (approximately 539.6 g/mol) and high purity grades (>95%) are critical for ensuring reproducibility in antibody-drug conjugate (ADC) development and enzyme substrate studies. Industry professionals frequently inquire about "alternative protecting groups to Mtr" or "Z-Arg(Mtr)-OH CHA MSDS," highlighting the need for safe handling and optimization in synthetic workflows.
The applications of CAS 80745-09-1 extend to neuroscience research, where modified arginine derivatives are used to study nitric oxide synthase (NOS) inhibitors. Additionally, its compatibility with Fmoc/tBu SPPS strategies aligns with trends toward greener chemistry, as researchers seek "eco-friendly peptide synthesis" methods. The compound’s UV absorbance properties (λmax ~274 nm) further facilitate HPLC purification monitoring, a feature valued in high-throughput screening environments.
Emerging topics like "peptide vaccines" and "targeted cancer therapies" have also driven interest in Z-Arg(Mtr)-OH CHA. Its role in constructing immunogenic epitopes or cell-penetrating peptides (CPPs) underscores its versatility. Regulatory-compliant suppliers often provide "custom synthesis of CAS 80745-09-1" to meet diverse research needs, ensuring adherence to ICH Q7 guidelines for APIs.
In conclusion, Z-Arg(Mtr)-OH CHA remains indispensable in advancing biomedical science. Its robust chemical properties, coupled with evolving applications in precision medicine, position it as a cornerstone in both academic and industrial settings. Future innovations may focus on optimizing its scale-up production or integrating it into automated peptide synthesizers, addressing the growing demand for cost-effective peptide therapeutics.
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